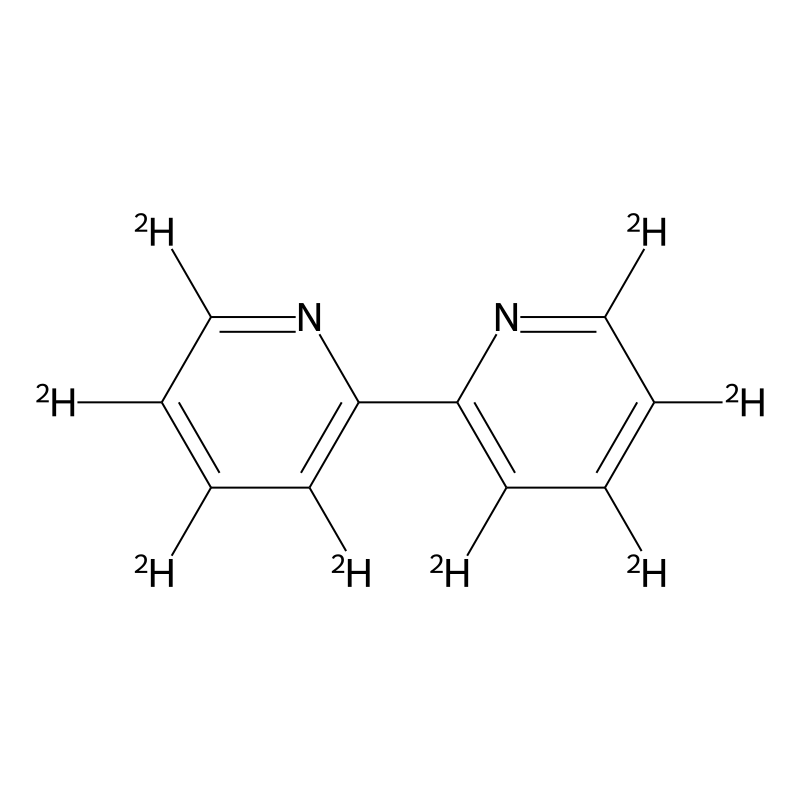

2,2'-Dipyridyl-d8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Properties and Uses:

- Deuterium labeling: The key feature of 2,2'-dipyridyl-d8 is the incorporation of deuterium atoms (isotopes of hydrogen with one extra neutron) at specific positions in the molecule. This substitution offers several advantages, including:

- NMR spectroscopy: Deuterium labeling helps to simplify complex nuclear magnetic resonance (NMR) spectra by reducing the number of overlapping signals arising from hydrogen atoms. This allows for clearer identification and characterization of other atoms in the molecule .

- Isotope tracing: Deuterium labeling can be used to trace the movement and fate of the molecule in various research applications, such as studying reaction mechanisms and metabolic pathways .

Applications in Scientific Research:

,2'-Dipyridyl-d8 finds application in various scientific research fields due to its unique properties:

- Coordination chemistry: 2,2'-Dipyridyl-d8 is a versatile chelating ligand, meaning it can bind to metal ions through multiple nitrogen atoms. Its deuterium labeling is particularly useful in studying the dynamics and mechanisms of metal-ligand interactions using NMR spectroscopy .

- Catalysis: Deuterium-labeled 2,2'-dipyridyl-d8 can be employed as a ligand in the development and investigation of new catalysts. By studying the interaction of the catalyst with the labeled ligand using techniques like NMR, researchers can gain insights into the catalytic mechanism and identify potential improvements .

- Material science: 2,2'-Dipyridyl-d8 can be incorporated into the design and synthesis of novel materials with specific properties. Its deuterium labeling can be used to probe the structure and dynamics of these materials using various spectroscopic techniques .

2,2'-Dipyridyl-d8 is a deuterated derivative of 2,2'-bipyridine, a compound featuring two pyridine rings connected by a single bond. Its chemical formula is C10H8N2, with the "d8" indicating that it contains eight deuterium atoms instead of hydrogen. This isotopic labeling enhances its utility in various applications, particularly in studies requiring high precision in molecular behavior and interactions.

The mechanism of action of 2,2'-dipyridyl-d8 primarily revolves around its complex formation ability. By coordinating with metal ions, it can influence their reactivity, stability, and electronic properties. This property makes it a valuable tool in various research areas, including:

- Catalysis: 2,2'-dipyridyl-d8 complexes can act as catalysts in chemical reactions, altering reaction rates and selectivities.

- Material Science: Metal complexes with 2,2'-dipyridyl-d8 can be used in the development of functional materials with specific optical or magnetic properties.

- Biological Studies: Deuterated bipyridine complexes can be employed to study the interaction of metal ions with biomolecules due to their ability to act as probes in NMR spectroscopy.

The synthesis of 2,2'-Dipyridyl-d8 can be achieved through the dehydrogenation of pyridine-d5. This method is recognized for being convenient and safe, allowing for the production of isotopically pure material . The reaction typically involves heating pyridine-d5 under controlled conditions to facilitate the removal of hydrogen atoms and formation of the bipyridine structure.

2,2'-Dipyridyl-d8 finds applications across various fields:

- Catalysis: It serves as a ligand in coordination chemistry, forming complexes that are used as catalysts in organic reactions.

- Material Science: The compound is utilized in creating metal-organic frameworks and other advanced materials.

- Analytical Chemistry: Due to its isotopic labeling, it is employed in NMR spectroscopy and other analytical techniques to study molecular dynamics and interactions.

Interaction studies involving 2,2'-Dipyridyl-d8 often focus on its coordination chemistry with transition metals. These studies reveal insights into how the compound influences reaction rates and selectivities when used as a ligand. Additionally, investigations into its interactions with biological systems could provide valuable information regarding its pharmacological properties.

Several compounds share structural similarities with 2,2'-Dipyridyl-d8. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,2'-Bipyridine | Non-deuterated | Commonly used ligand but lacks isotopic labeling |

| 4,4'-Bipyridine | Non-deuterated | Different connectivity; used in similar applications |

| 1,10-Phenanthroline | Polycyclic | Exhibits different coordination properties |

While 2,2'-Bipyridine serves as a common ligand in coordination chemistry, the deuterated variant offers distinct advantages in isotopic labeling for precise studies. This uniqueness makes it particularly valuable in research settings where tracking molecular behavior is critical.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant